![molecular formula C8H13F2NO3 B1478287 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid CAS No. 2098117-50-9](/img/structure/B1478287.png)
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
Overview
Description
“2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is offered by Benchchem for CAS No. 2098117-50-9.
Molecular Structure Analysis
The molecular structure of “2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Quantum Chemical Investigation
A study on substituted pyrrolidine derivatives, including compounds with pyrrolidin-1-yl groups, used density functional theory (DFT) and quantum chemical calculations to investigate their molecular properties. The research aimed to understand the electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities. This type of investigation can provide essential insights into the reactivity and stability of complex molecules, including 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid, which is crucial for designing new materials or pharmaceuticals (Bouklah et al., 2012).
Natural Product Isolation
Research on natural products led to the isolation of new pyrrole alkaloids from Leccinum extremiorientale, showcasing the structural diversity and complexity of natural compounds. The study's techniques and findings could guide the isolation and characterization of similar complex molecules, potentially including derivatives of 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid, to explore their biological activities or applications in medicinal chemistry (Yang et al., 2015).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
The synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, incorporating intermolecular [2+2]-photocycloaddition, highlights the synthetic versatility of pyrrolidine-containing compounds. Such methodologies could be adapted for synthesizing derivatives of 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid, expanding its potential applications in drug discovery or material science (Petz et al., 2019).
Corrosion Inhibition
A study on pyrrolidine derivatives as corrosion inhibitors for steel in acidic environments demonstrates the practical applications of pyrrolidine-based compounds in industry. By understanding how these derivatives interact with metal surfaces, researchers could explore the use of 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid and similar molecules as corrosion inhibitors or in material protection (Bouklah et al., 2006).
Future Directions
properties
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c1-14-4-6-2-8(9,10)5-11(6)3-7(12)13/h6H,2-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZFOJLEPNKRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1CC(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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